Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride

Description

Molecular Architecture and IUPAC Nomenclature

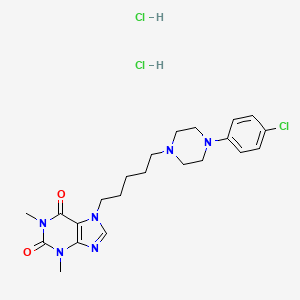

The compound’s molecular framework integrates a theophylline core with a pentyl-linked piperazinyl-p-chlorophenyl substituent. The IUPAC name, 7-[5-[4-(4-chlorophenyl)piperazin-1-yl]pentyl]-1,3-dimethylpurine-2,6-dione , systematically describes its structure. Breaking this down:

- Purine-2,6-dione : The xanthine backbone (theophylline) with ketone groups at positions 2 and 6.

- 1,3-Dimethyl : Methyl groups at nitrogen positions 1 and 3.

- 7-Pentyl chain : A five-carbon alkyl spacer at position 7.

- 4-(4-Chlorophenyl)piperazinyl : A piperazine ring substituted with a para-chlorophenyl group.

The molecular formula, C₂₂H₂₉ClN₆O₂·2HCl , reflects the dihydrochloride salt form, with a molecular weight of 445.0 g/mol. Figure 1 illustrates the connectivity, highlighting the planar purine system connected to the flexible pentyl-piperazine moiety.

Table 1: Molecular descriptors of theophylline and its derivative

The increased lipophilicity (XLogP3 = 2.8 vs. -0.2) arises from the hydrophobic pentyl-piperazinyl-chlorophenyl extension, which influences membrane permeability.

Properties

CAS No. |

81996-52-3 |

|---|---|

Molecular Formula |

C22H31Cl3N6O2 |

Molecular Weight |

517.9 g/mol |

IUPAC Name |

7-[5-[4-(4-chlorophenyl)piperazin-1-yl]pentyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/C22H29ClN6O2.2ClH/c1-25-20-19(21(30)26(2)22(25)31)29(16-24-20)11-5-3-4-10-27-12-14-28(15-13-27)18-8-6-17(23)7-9-18;;/h6-9,16H,3-5,10-15H2,1-2H3;2*1H |

InChI Key |

CCQXDFPAKAAYMB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCN3CCN(CC3)C4=CC=C(C=C4)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Alkylation : The piperazine’s secondary amine attacks the bromoalkyl chain on the theophylline core.

- Acid-Base Workup : Triethylamine or similar bases neutralize HBr generated during the reaction.

- Salt Formation : The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Optimized Reaction Conditions

Data from patents and vendor specifications highlight critical parameters for maximizing yield and purity:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Benzene, toluene, or xylene |

| Temperature | Reflux (100–140°C) |

| Reaction Time | 11–18 hours |

| Base | Triethylamine (4.0 g per 6.3 g bromoalkyl-theophylline) |

| Purification | Recrystallization from ethanol, methyl cellosolve, or chloroform/water mixtures. |

Example Protocol (from US Patent 4,426,383):

- Reactants :

- 7-(5-bromopentyl)theophylline (6.3 g)

- 1-(p-chlorophenyl)piperazine (5.7 g)

- Triethylamine (4.0 g) in benzene.

- Process : Reflux for 18.5 hours → filter → extract with dilute HCl → basify with NaOH → extract with chloroform → dry (K₂CO₃) → recrystallize.

- Yield : 42.5% after hydrochloride formation.

Critical Modifications and Variations

Solvent Selection:

- Polar solvents (e.g., ethanol, isopropanol) reduce reaction times but may lower yields due to side reactions.

- Aprotic solvents (e.g., toluene, benzene) favor alkylation but require prolonged reflux.

Substituent Effects:

- Longer alkyl chains (e.g., pentyl vs. ethyl) improve solubility but complicate purification.

- Electron-withdrawing groups (e.g., p-chlorophenyl on piperazine) enhance nucleophilicity, accelerating the reaction.

Analytical and Characterization Data

Key Properties:

- Molecular Formula : C₂₂H₃₁Cl₃N₆O₂.

- Melting Point : 222–265°C (decomposes).

- Purity : >95% (HPLC).

Spectroscopic Confirmation:

- ¹H NMR : Peaks at δ 3.4–3.6 ppm (piperazine CH₂), δ 7.2–7.4 ppm (aromatic H).

- IR : Stretching at 1700 cm⁻¹ (C=O, theophylline).

Industrial-Scale Considerations

- Cost Efficiency : Benzene is avoided in large-scale production due to toxicity; toluene or xylene are preferred.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) reduce reaction times by 30%.

- Waste Management : HBr and triethylamine hydrochloride are neutralized and recycled.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidized derivatives: Various hydroxylated and ketone derivatives.

Reduced derivatives: Modified piperazine and phenyl groups.

Substituted products: Alkylated and acylated derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride can be categorized into several domains:

Pharmacology and Medicine

- Respiratory Diseases : Investigated for its efficacy in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). It acts as a bronchodilator by inhibiting phosphodiesterase enzymes, leading to increased cyclic AMP levels and subsequent muscle relaxation in the airways.

- Toxicology Studies : Case reports highlight the clinical manifestations of theophylline toxicity, which can mimic septic shock. Such studies emphasize the importance of therapeutic drug monitoring in patients exhibiting signs of systemic toxicity .

Chemical Research

- Synthesis Studies : The compound is used as a model for studying the effects of various substitutions on theophylline's activity. Its synthesis involves multiple steps, including the formation of intermediates through reactions with piperazine and alkyl halides.

- Mechanistic Studies : Research has focused on understanding how structural modifications affect the compound's interaction with biological targets, particularly adenosine receptors and phosphodiesterase enzymes .

Transdermal Drug Delivery

- Recent investigations have explored the permeability of theophylline through skin using selected piperazine derivatives as permeation enhancers. These studies demonstrated significant increases in drug permeation rates when utilizing these compounds, indicating potential for improved transdermal delivery systems .

Case Report on Theophylline Toxicity

A notable case involved a patient who developed severe symptoms after ingesting an excessive dose of sustained-release theophylline tablets. Clinical management included intensive monitoring and therapeutic interventions such as hemoperfusion to enhance elimination. This case highlighted the critical need for awareness regarding potential toxicity and appropriate management strategies .

Mechanism of Action

The mechanism of action of Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride involves:

Inhibition of phosphodiesterase (PDE): This leads to an increase in cyclic AMP levels, resulting in bronchodilation.

Antagonism of adenosine receptors: This reduces bronchoconstriction and inflammation.

Modulation of intracellular calcium levels: This contributes to its muscle relaxant effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Cetirizine Dihydrochloride ()

- Structure : Cetirizine dihydrochloride features a 2-[2-(4-(p-chloro-α-phenylbenzyl)piperazinyl)ethoxy]acetic acid backbone. Unlike the theophylline derivative, its core structure is an acetic acid linked to a piperazine via an ethoxy chain.

- Key Differences :

- Core Scaffold : Cetirizine lacks the methylxanthine (theophylline) ring, instead relying on an acetic acid group for H1-receptor antagonism.

- Substituents : Both compounds share a para-chlorophenyl-piperazinyl group, but cetirizine’s shorter ethoxy chain contrasts with the pentyl linker in the theophylline derivative, likely affecting lipophilicity and tissue distribution .

5-HT1A Antagonists ()

- Example Compound : 2-(5-(4-(7-chloro-2,3-dihydro-1,4-benzodioxan-5-yl)-1-piperazinyl)-pentyl)-1,2-benzisothiazole-3(2H)-one-1,1-dioxide, hydrochloride.

- Key Differences :

- Core Structure : This compound replaces the theophylline ring with a benzisothiazole-dioxide group, targeting serotonin receptors.

- Substituents : The pentyl chain and piperazine group are structurally analogous to the theophylline derivative, but the chlorophenyl is replaced by a benzodioxan moiety, altering receptor specificity .

Physicochemical and Pharmacokinetic Properties

- Key Observations :

- The pentyl chain in the theophylline derivative and the 5-HT1A antagonist may prolong half-life compared to cetirizine’s ethoxy linker due to increased lipophilicity .

- The dihydrochloride salt form in both the theophylline derivative and cetirizine enhances aqueous solubility, favoring oral bioavailability .

Pharmacological Activity

- Theophylline Derivative: Expected to retain phosphodiesterase inhibition and adenosine receptor antagonism (theophylline’s primary mechanisms) but may exhibit additional effects (e.g., serotonin or histamine modulation) due to the piperazine group .

- Cetirizine : Selective H1-antihistamine with minimal CNS penetration due to its polar acetic acid group; the para-chlorophenyl-benzyl moiety enhances receptor affinity .

- 5-HT1A Antagonist : Targets serotonin receptors, with the benzodioxan and pentyl chain optimizing binding to 5-HT1A subtypes .

Contradictions and Limitations

- Data Gaps: Limited pharmacokinetic data (e.g., IC50, bioavailability) for the theophylline derivative necessitate further research to confirm hypothesized properties.

Biological Activity

The compound Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride is a derivative of theophylline that has garnered attention for its potential biological activities, particularly in respiratory therapies and as a central nervous system (CNS) stimulant. This article delves into its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

Theophylline is a methylxanthine that primarily acts as a bronchodilator. The addition of the piperazine moiety enhances its pharmacological properties. The proposed mechanism of action includes:

- Inhibition of Phosphodiesterase : This leads to increased levels of cyclic AMP (cAMP), promoting bronchodilation.

- Adenosine Receptor Antagonism : By blocking adenosine receptors, theophylline can counteract bronchoconstriction.

Pharmacological Effects

- Bronchodilation : The compound is effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to relax bronchial smooth muscle.

- CNS Stimulation : Theophylline exhibits stimulant effects on the CNS, which can enhance alertness and cognitive function.

- Anti-inflammatory Properties : It may reduce inflammation in the airways, contributing to its therapeutic effects in respiratory diseases.

Toxicity and Side Effects

Theophylline has a narrow therapeutic window, making toxicity a significant concern. Common side effects include:

- Nausea and vomiting

- Tachycardia

- CNS stimulation leading to insomnia or seizures

Case Study Analysis : A notable case reported severe theophylline toxicity mimicking septic shock, highlighting the importance of monitoring plasma levels during treatment. In this instance, the patient required intensive care management due to altered mental status and hemodynamic instability attributed to high serum levels of theophylline (40.4 μg/mL) .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinity of various derivatives of theophylline. These studies indicate that modifications to the piperazine structure can enhance anticancer properties while maintaining bronchodilatory effects .

Permeation Studies

Research investigating the transdermal delivery of theophylline found that certain formulations significantly enhanced skin permeation compared to traditional methods. This suggests potential for new delivery systems that could improve therapeutic outcomes while minimizing systemic side effects .

Data Tables

Q & A

Basic Research Question: What are the validated methods for synthesizing and structurally confirming this theophylline derivative?

Methodological Answer:

The synthesis involves coupling theophylline with a 5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl chain via nucleophilic substitution or alkylation reactions. Key steps include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for high yields, as noted in analogous triazole-theophylline syntheses .

- Structural confirmation : Use elemental analysis (C, H, N content), infrared (IR) spectroscopy (to verify piperazinyl N-H and theophylline carbonyl groups), and LC-MS for molecular weight validation .

- Salt formation : Dihydrochloride salt preparation requires stoichiometric HCl addition in aqueous media, followed by recrystallization to ensure purity .

Basic Research Question: Which analytical techniques are critical for assessing the compound’s purity and stability?

Methodological Answer:

- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 270–280 nm for theophylline absorption) to quantify impurities .

- Thermogravimetric analysis (TGA) : Evaluate hygroscopicity and thermal stability of the dihydrochloride salt .

- pH-dependent solubility studies : Conduct in buffers (pH 1–7.4) to simulate physiological conditions, as chloride salts often exhibit improved aqueous solubility .

Advanced Research Question: How can pharmacokinetic (PK) studies be designed to account for CYP-mediated metabolism and inter-individual variability?

Methodological Answer:

- Trial design : Use a two-compartment open model (as validated for theophylline derivatives) with intravenous infusion rates adjusted for body weight (e.g., 4.5–7.3 mg/kg over 30–45 minutes) .

- CYP profiling : Incorporate hepatic microsome assays to identify dominant metabolizing enzymes (e.g., CYP1A2 and CYP2E1 for theophylline) and assess inhibitory effects of the pentyl-piperazinyl moiety .

- Population PK modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate variability in pregnant or neonatal populations, adjusting for enzyme maturation or inhibition .

Advanced Research Question: How do structural modifications (e.g., p-chlorophenyl vs. m-trifluoromethylphenyl substituents) impact receptor binding and selectivity?

Methodological Answer:

- Receptor binding assays : Use radioligand displacement studies (e.g., for adenosine A1/A2 receptors or serotonin 5-HT1A receptors) to compare affinity. The p-chlorophenyl group may enhance lipophilicity and CNS penetration versus electron-withdrawing substituents .

- Molecular docking : Perform in silico simulations with homology models of target receptors (e.g., PDE inhibitors) to evaluate steric and electronic effects of substituents .

- Functional assays : Measure cAMP levels in cell-based systems to correlate structural changes with phosphodiesterase (PDE) inhibition efficacy .

Advanced Research Question: How should researchers address contradictions in metabolic stability data across preclinical models?

Methodological Answer:

- Source analysis : Identify interspecies differences in CYP isoform expression (e.g., rodent vs. human CYP1A2 activity) using liver microsome assays .

- Cofactor supplementation : Test stability with NADPH-regenerating systems to distinguish oxidative vs. non-enzymatic degradation pathways .

- Cross-model validation : Compare in vitro half-life (e.g., hepatocyte assays) with in vivo clearance rates from PBPK models to resolve discrepancies .

Advanced Research Question: What methodologies are recommended for elucidating the compound’s interaction with adrenergic or dopaminergic receptors?

Methodological Answer:

- Functional selectivity assays : Use CHO-K1 cells transfected with human D2 or β2-adrenergic receptors to measure cAMP or calcium flux responses .

- Schild regression analysis : Quantify antagonistic potency (pA2 values) in isolated tissue preparations (e.g., guinea pig trachea for bronchodilator effects) .

- PET imaging : Employ radiolabeled analogs (e.g., ^11C-labeled derivatives) to assess brain penetration and receptor occupancy in vivo .

Advanced Research Question: How can physiologically based pharmacokinetic (PBPK) modeling improve dose optimization in special populations?

Methodological Answer:

- Neonatal adaptation : Incorporate gestational age-dependent CYP1A2 maturation and renal clearance parameters (e.g., trial design N8 for preterm neonates) .

- Pregnancy adjustments : Simulate increased plasma volume and altered hepatic blood flow to adjust maintenance doses .

- Validation : Compare simulated AUC and Cmax values with clinical trial data (e.g., COPD studies using low-dose theophylline regimens) .

Advanced Research Question: What in vivo models are suitable for evaluating the compound’s bioactivity in pulmonary or neurological disorders?

Methodological Answer:

- COPD models : Use lipopolysaccharide (LPS)-induced airway inflammation in rodents to measure bronchodilation and cytokine suppression .

- Neuroprotection assays : Test in MPTP-induced Parkinson’s models, monitoring dopamine levels and motor function recovery .

- Dose translation : Apply allometric scaling from rodent PK data to human-equivalent doses, adjusting for protein binding differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.